molecular formula C₁₁H₇D₅N₂O₂ B1146675 D-Tryptophan-d5 CAS No. 1202359-57-6

D-Tryptophan-d5

Cat. No.: B1146675
CAS No.: 1202359-57-6
M. Wt: 209.26
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Description

D-Tryptophan-d5: is an isotopically labeled analogue of D-Tryptophan, where the indole ring is deuterated at five positions. This compound is used extensively in scientific research due to its unique properties, particularly in studies involving neutron scattering and mass spectrometry .

Biochemical Analysis

Biochemical Properties

D-Tryptophan (indole-D5) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The metabolism of D-Tryptophan (indole-D5) in the body occurs via the 5-hydroxyindole and the kynurenine pathways . Major metabolic products from these pathways include serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine), kynurenine and kynurenic acid .

Cellular Effects

The effects of D-Tryptophan (indole-D5) on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of D-Tryptophan (indole-D5) involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of D-Tryptophan (indole-D5) over time in laboratory settings include its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of D-Tryptophan (indole-D5) vary with different dosages in animal models .

Metabolic Pathways

D-Tryptophan (indole-D5) is involved in several metabolic pathways, interacting with various enzymes or cofactors .

Transport and Distribution

D-Tryptophan (indole-D5) is transported and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of D-Tryptophan (indole-D5) and any effects on its activity or function are significant .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of D-Tryptophan-d5 typically involves the deuteration of the indole ring. One common method is the acid-catalyzed hydrogen-deuterium exchange. For instance, 3-substituted indoles can be efficiently deuterated through treatment with 20 wt % deuterium sulfate in deuterated methanol at 60-90°C . Another method involves the use of deuterated acetic acid at 150°C for 3-unsubstituted indoles .

Industrial Production Methods: : Large-scale synthesis of deuterium-labeled indoles can be achieved using a transition metal catalyst. This method is effective for small-scale preparations but may require pyrophoric and flammable reagents or high-pressure conditions, which might not be suitable for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: : D-Tryptophan-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : Common reagents used in these reactions include deuterium oxide, deuterated acetic acid, and deuterium sulfate. The conditions often involve elevated temperatures and the presence of acid catalysts .

Major Products: : The major products formed from these reactions are typically deuterated derivatives of the original compound, which are useful in tracing biotransformation processes and studying reaction mechanisms .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds include L-Tryptophan, DL-Tryptophan, and other deuterated amino acids like L-Tyrosine (phenyl-D4) and Histamine-α,α,β,β-D4 dihydrochloride .

Uniqueness: : The uniqueness of D-Tryptophan-d5 lies in its deuterated indole ring, which makes it particularly useful in studies involving neutron scattering and mass spectrometry. This isotopic labeling provides distinct advantages in tracing metabolic pathways and studying reaction mechanisms .

Properties

IUPAC Name

(2R)-2-amino-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m1/s1/i1D,2D,3D,4D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVBCDIJIAJPQS-BZVPBINISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C[C@H](C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901312415
Record name D-Tryptophan-2,4,5,6,7-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202359-57-6
Record name D-Tryptophan-2,4,5,6,7-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202359-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Tryptophan-2,4,5,6,7-d5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901312415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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